![molecular formula C19H23N3S B2775022 2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole CAS No. 618407-11-7](/img/structure/B2775022.png)
2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole, commonly known as THIP, is a potent and selective agonist of the GABA(A) receptor. The GABA(A) receptor is the most abundant inhibitory neurotransmitter receptor in the central nervous system (CNS), and its activation by THIP can produce a range of effects on the CNS.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
This compound and its derivatives are often synthesized for their unique binding characteristics and potential as ligands or inhibitors in biochemical pathways. For instance, a study focused on the synthesis of novel thiophene-2-carboxaldehyde derivatives, demonstrating their binding characteristics to carrier proteins, which could be crucial in drug delivery systems and understanding pharmacokinetic mechanisms (Shareef et al., 2016). Similarly, the synthesis of related compounds showcases the versatility of these molecules in creating potential therapeutic agents (Mishriky & Moustafa, 2013).
Antimicrobial and Antitubercular Activity
Some derivatives of this compound have been evaluated for their antimicrobial and antitubercular effects. Notably, indole Mannich bases have shown inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in addressing tuberculosis and related infections (Malinka & Świątek, 2004).
Anticancer Activity
The anticancer potential of related compounds has been explored through synthesis and bioactivity evaluation. For example, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives have been synthesized and analyzed for their cytotoxic activities against various human cancer cell lines, revealing some compounds with significant cytotoxicity comparable to or better than reference drugs (Koksal et al., 2012).
Binding Studies and Ligand Potential
The compound's derivatives have been synthesized and evaluated for their DNA binding studies, showcasing potential as DNA ligands. Such studies are fundamental in understanding the compound's interactions at the molecular level, which could inform the development of novel therapeutic agents (Clark et al., 1998).
Neuropharmacological Applications
Research into sigma ligands with a preference for sigma 2 binding sites includes derivatives of this compound, illustrating their potential in neuropharmacological applications and their affinity for various neural receptors (Perregaard et al., 1995).
Propriétés
IUPAC Name |
2-methyl-3-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-14-18(15-6-3-4-7-16(15)20-14)19(17-8-5-13-23-17)22-11-9-21(2)10-12-22/h3-8,13,19-20H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTDMEVOZZTVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)

![6-(2-Ethoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2774941.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)
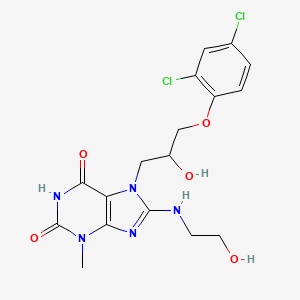


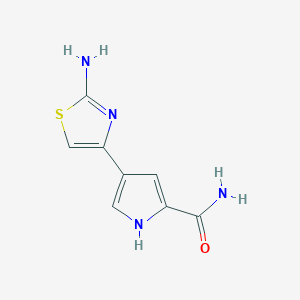
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
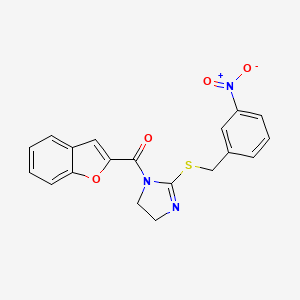
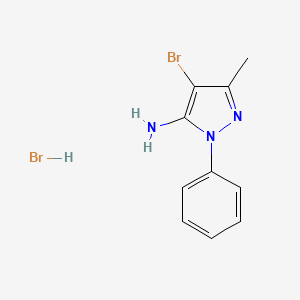
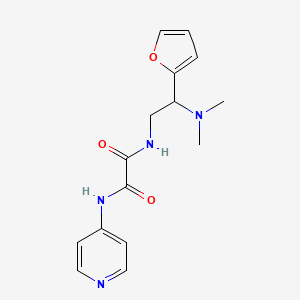
![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)